

Comparing the pharmacokinetic properties of SIRT-IN-1 and other inhibitors

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A Comparative Guide to the Pharmacokinetic Properties of SIRT1 Inhibitors

An important note on **SIRT-IN-1**: Publicly available scientific literature and databases do not contain specific pharmacokinetic data for a compound designated "**SIRT-IN-1**." Therefore, this guide will focus on a comparative analysis of two well-characterized Sirtuin 1 (SIRT1) inhibitors: Selisistat (EX-527) and Cambinol.

SIRT1, a NAD+-dependent deacetylase, is a key regulator in numerous cellular processes, including stress resistance, metabolism, and DNA repair, primarily through the deacetylation of histone and non-histone proteins like p53 and NF-kB.[1][2] Its role in various pathologies has made it a significant target for therapeutic intervention. This guide provides an objective comparison of the pharmacokinetic profiles of Selisistat and Cambinol, supported by experimental data to aid researchers in selecting appropriate tools for their studies.

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for Selisistat (EX-527). Comprehensive pharmacokinetic data for Cambinol is not readily available in the provided search results, but relevant in vivo information is included where possible.

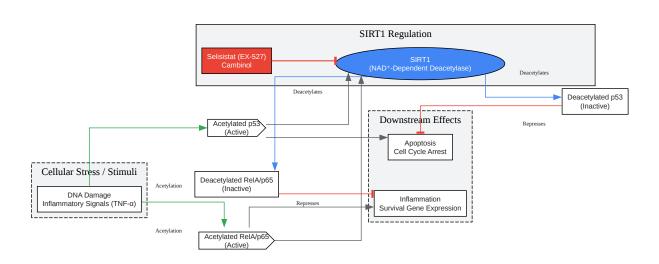


| Parameter | Selisistat (EX-527) | Cambinol | Species / Model | Dosage | Source |
|-------------------------------|---|--------------------------------|-----------------------------|--|-----------|
| IC ₅₀ (SIRT1) | 38 - 98 nM | 56 μΜ | In vitro | N/A | [3][4][5] |
| IC50 (SIRT2) | 19.6 μΜ | 59 μΜ | In vitro | N/A | [5] |
| Стах | Dose- proportional (5-300 mg range) | Data not available | Healthy Humans | Single oral dose | [6] |
| t max | Data not available | Data not available | Healthy Humans | N/A | |
| t ₁ / ₂ | Data not available | Data not available | N/A | N/A | |
| Steady State | Achieved within 4 days | Data not available | Healthy Humans | 100, 200, 300 mg once daily for 7 days | [6] |
| Css,av9 | 125 nM | Data not available | Huntington's Patients | 10 mg/day for 14 days | [4] |
| Tolerability | Safe up to 600 mg single dose and 300 mg/day multiple doses | Well-tolerated at 100 mg/kg | Healthy Humans / Mice | N/A | [5][6] |
| Brain Penetrance | Yes | Yes | General | N/A | [5] |

Signaling & Experimental Diagrams

To visualize the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

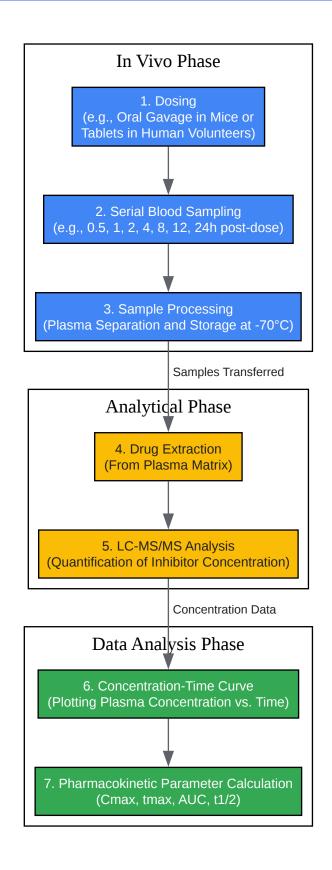




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Caption: SIRT1 Inhibition Pathway.





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